E2HE2H

Descripción general

Descripción

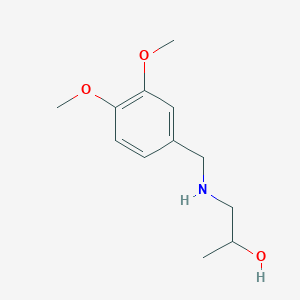

(E)-2-Hexenyl (E)-2-hexenoate, commonly referred to as E2HE2H, is an organic compound that belongs to the class of esters. It is characterized by the presence of two hexenyl groups connected by an ester linkage. This compound is known for its role in the aggregation pheromone of certain insect species, particularly in the context of agricultural pest management .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. For E2HE2H, the synthesis can be achieved by reacting (E)-2-hexenol with (E)-2-hexenoic acid under basic conditions to form the ester linkage.

Dehydration of Alcohols: This method involves the dehydration of (E)-2-hexenol in the presence of a strong acid like sulfuric acid to form the corresponding ether.

Use of Grignard Reagents: This involves the reaction of a Grignard reagent with a suitable ester precursor to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes where (E)-2-hexenol and (E)-2-hexenoic acid are reacted in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: E2HE2H can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols.

Substitution: The ester group in this compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

Oxidation: (E)-2-Hexenoic acid or (E)-2-hexenal.

Reduction: (E)-2-Hexenol.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

E2HE2H has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studying esterification and hydrolysis reactions.

Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.

Industry: this compound is used in the formulation of fragrances and flavoring agents due to its pleasant odor.

Mecanismo De Acción

The mechanism of action of E2HE2H in biological systems involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a signaling cascade that leads to the aggregation behavior observed in species like Riptortus clavatus. The molecular targets include olfactory receptor neurons that are highly sensitive to the ester linkage in this compound .

Comparación Con Compuestos Similares

E2HE2H can be compared with other similar esters such as:

(E)-2-Hexenyl (Z)-3-hexenoate (E2HZ3H): Another component of the aggregation pheromone of Riptortus clavatus, but with a different double bond configuration.

Myristyl isobutyrate (MI): Also part of the pheromone blend, but with a different carbon chain length and ester structure.

Uniqueness

This compound is unique due to its specific double bond configuration and its role in the aggregation pheromone of certain insect species. This specificity makes it a valuable compound in the study of insect behavior and pest management.

Propiedades

IUPAC Name |

[(E)-hex-2-enyl] (E)-hex-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7-10H,3-6,11H2,1-2H3/b9-7+,10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZVRWSUQQJJOS-FIFLTTCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCOC(=O)C=CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/COC(=O)/C=C/CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the function of E2HE2H in the bean bug Riptortus clavatus?

A1: this compound is a key component of the aggregation pheromone produced by male R. clavatus. This pheromone attracts both male and female adults, as well as nymphs, facilitating aggregation on host plants. [, ]

Q2: Is this compound attractive to R. clavatus on its own?

A2: While this compound is a crucial component, it doesn't appear to be attractive to R. clavatus in isolation. Its effectiveness is enhanced when combined with other components of the aggregation pheromone, particularly myristyl isobutyrate (MI). [, ]

Q3: How does the ratio of this compound to other pheromone components influence attraction in R. clavatus?

A3: Interestingly, R. clavatus exhibits a wide range of acceptable ratios for the components of its aggregation pheromone. Studies have shown that blends with varying ratios of this compound to myristyl isobutyrate (MI) and (E)-2-hexenyl (Z)-3-hexenoate (E2HZ3H) can be similarly attractive. This suggests a degree of flexibility in the pheromone communication system of this species. []

Q4: Are there other insect species that are attracted to this compound?

A5: Yes, research has shown that this compound can attract the stink bug, Piezodorus hybneri. This suggests that this compound may function as a kairomone for P. hybneri, allowing it to locate suitable host plants by detecting the presence of R. clavatus. [, , , ]

Q5: Does the amount of this compound produced by R. clavatus vary?

A6: Yes, the amount of this compound, along with other pheromone components, secreted by male R. clavatus can vary depending on factors such as age, season, and food source. For instance, older males tend to produce more pheromone. Additionally, males feeding on soybean plants produce significantly higher amounts of this compound compared to those feeding on less suitable food sources like sweet persimmon fruit. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

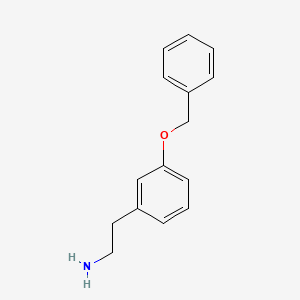

![(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone](/img/structure/B3037618.png)